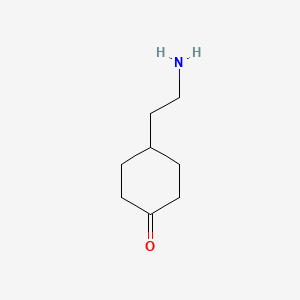
4-(2-Aminoethyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)cyclohexan-1-one is an organic compound that features a cyclohexane ring substituted with an aminoethyl group and a ketone functional group. This compound is of interest due to its unique structure, which combines both amine and ketone functionalities, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reduction of nitriles, amides, or nitro compounds to form the corresponding amines . For instance, the reduction of a nitrile precursor using lithium aluminum hydride (LiAlH4) can yield the desired amine. Another method involves the alkylation of cyclohexanone with an aminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. For example, the reduction of a cyano-substituted cyclohexanol in the presence of a cobalt-nickel oxide catalyst under hydrogen gas at elevated temperatures and pressures can produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
4-(2-Aminoethyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions due to its amine and ketone functionalities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)cyclohexan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: Lacks the aminoethyl group, making it less versatile in certain reactions.
2-Aminoethylcyclohexane: Lacks the ketone functionality, limiting its reactivity in nucleophilic addition reactions.
Uniqueness
4-(2-Aminoethyl)cyclohexan-1-one is unique due to the presence of both an amino group and a ketone group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis .
Biological Activity
4-(2-Aminoethyl)cyclohexan-1-one is an organic compound with significant potential in medicinal chemistry, particularly due to its interactions with biological molecules. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring with an aminoethyl substituent at the 4-position. Its molecular formula is C8H15NO, which contributes to its unique chemical and biological properties. The aminoethyl group allows for interactions with various biological targets, including receptors and enzymes, which are crucial for its pharmacological effects .
Modulation of Enzyme Activity
Research indicates that this compound can modulate enzyme activity. It may bind to specific receptors or enzymes, influencing their function and leading to various physiological effects. Such interactions are essential for understanding the compound's mechanism of action and potential therapeutic applications .
Case Studies
- Cancer Cell Lines : In vitro studies have demonstrated that derivatives of compounds structurally similar to this compound exhibit anti-proliferative activities against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). These studies highlight the potential of such compounds in cancer therapy .
- Calcium Signaling : Another study explored the influence of related compounds on store-operated calcium entry (SOCE) in MDA-MB-231 breast cancer cells. The findings suggest that modifications in the structure can enhance or inhibit calcium signaling pathways, which are critical in cancer cell proliferation and survival .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, often involving cyclization processes or the introduction of the aminoethyl group onto a cyclohexanone framework. These methods are tailored for specific applications in research and industrial contexts .
Potential Applications
Given its biological activity, this compound holds promise in several areas:
- Medicinal Chemistry : As a precursor for drug development aimed at treating diseases such as cancer and neurodegenerative disorders.
- Biochemical Research : To study enzyme mechanisms and receptor interactions, providing insights into cellular processes.
Summary Table of Biological Activities
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-(2-aminoethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H15NO/c9-6-5-7-1-3-8(10)4-2-7/h7H,1-6,9H2 |
InChI Key |
GUQYPUMCJRKXOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















